Reynoutrin
CAS No.: 549-32-6
Cat. No.: VC21348056
Molecular Formula: C20H18O11
Molecular Weight: 434.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 549-32-6 |
---|---|
Molecular Formula | C20H18O11 |
Molecular Weight | 434.3 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20?/m1/s1 |
Standard InChI Key | PZZRDJXEMZMZFD-DUYPVGENSA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES | C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES | C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Chemical Identity and Properties
Chemical Structure and Formula
Reynoutrin is chemically defined as 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl D-xylopyranoside . It has a molecular formula of C₂₀H₁₈O₁₁ and a molecular weight of 434.35 g/mol . The structure consists of a quercetin aglycone with a xylose sugar moiety attached at the 3-position through a glycosidic bond.
Physical and Chemical Properties
Reynoutrin possesses distinct physical and chemical characteristics that influence its biological activities and potential applications, as detailed in Table 1.
Table 1: Chemical and Physical Properties of Reynoutrin
Property | Value |
---|---|
Chemical Formula | C₂₀H₁₈O₁₁ |
Molecular Weight | 434.35 g/mol |
CAS Number | 549-32-6 |
Melting Point | 201-203°C |
Boiling Point | 828.1±65.0 °C (Predicted) |
Density | 1.86±0.1 g/cm³ (Predicted) |
Physical Appearance | Light yellow to yellow solid |
Solubility | Soluble in DMSO |
pKa | 6.17±0.40 (Predicted) |
Storage | Room temperature under inert atmosphere |
Synonyms and Identifiers
Reynoutrin is known by several synonyms in scientific literature, which are important for comprehensive literature searches and database queries, as shown in Table 2.
Table 2: Synonyms and Alternative Names for Reynoutrin
Synonyms |
---|
Reinutrin |
Quercetin-3-D-xyloside |
Quercetin-3-O-xyloside |
Quercetin-3-beta-D-xyloside |
Quercetin-3-O-beta-D-xylopyranoside |
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl D-xylopyranoside |
Additional identifiers include HMDB ID: HMDB0252965, Metabolomics Workbench ID: 138674, and Wikidata: Q104393042 .
Natural Sources and Occurrence
Reynoutrin has been isolated from various plant species across different botanical families, as summarized in Table 3.
Table 3: Biological Sources of Reynoutrin
Plant Species | Family |
---|---|
Rosa multiflora | Rosaceae |
Toxicodendron wallichii | Anacardiaceae |
Psidium cattleianum (Strawberry guava) | Myrtaceae |
Mimosa diplotricha | Fabaceae |
Reynoutrin has been specifically reported in Rosa multiflora and Toxicodendron wallichii according to PubChem data . It has also been isolated from Psidium cattleianum (strawberry guava), where it demonstrates significant antioxidant activity . Additionally, the compound has been identified in Mimosa diplotricha .
Effect | Description |
---|---|
Cardiac Function | Significantly improved cardiac function parameters |
Inflammation | Suppressed the release of inflammatory factors |
Oxidative Stress | Reduced markers of oxidative stress |
Cardiomyocyte Apoptosis | Inhibited programmed cell death of cardiac cells |
Myocardial Fibrosis | Attenuated fibrotic tissue development in the heart |
These cardioprotective effects position Reynoutrin as a potential natural therapeutic agent for heart failure and other cardiovascular conditions .
Pharmacological Mechanisms
The biological effects of Reynoutrin appear to be mediated through various molecular pathways. One key mechanism identified involves the regulation of S100 calcium-binding protein A1 (S100A1) expression .
Table 6: Molecular Targets in Reynoutrin's Mechanism of Action in Cardiovascular Protection
Target | Effect of Reynoutrin | Significance |
---|---|---|
S100A1 | Significant upregulation | Key mediator of cardioprotective effects |
MMP2 | Downregulation | Reduction in matrix degradation and tissue remodeling |
MMP9 | Downregulation | Reduction in matrix degradation and tissue remodeling |
Phosphorylated p65 | Downregulation | Decreased NF-κB signaling and inflammation |
TGF-β1 | Downregulation | Reduced fibrotic signaling |
In rat models of ischemic heart failure, Reynoutrin significantly up-regulated S100A1 protein expression while down-regulating the expression of matrix metallopeptidase 2 (MMP2), MMP9, phosphorylated p65, and transforming growth factor-β1 (TGF-β1) in myocardial tissue . When S100A1 was knocked down, the beneficial effects of Reynoutrin were significantly reversed, indicating that S100A1 up-regulation is critical to Reynoutrin's cardioprotective mechanism .
This finding suggests that "Reynoutrin is a potential natural drug for the treatment of IHF, and its mechanism of action involves the up-regulation of S100A1 expression, thereby inhibiting expressions of MMPs and the transcriptional activity of nuclear factor kappa-B" .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume